synthesis and characterization of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol
synthesis and characterization of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol
This technical guide details the synthesis, characterization, and handling of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol (also known as 5-(1-hydroxyethyl)-3-methyl-1,2,4-oxadiazole ). This compound is a critical bioisostere for esters and amides in medicinal chemistry, often employed to improve metabolic stability and lipophilicity in fragment-based drug discovery (FBDD).
Executive Summary
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Target Molecule: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol
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Molecular Formula:
-
Molecular Weight: 128.13 g/mol
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Core Application: Bioisosteric replacement, metabolic probe, fragment library building block.
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Primary Synthetic Challenge: Constructing the 1,2,4-oxadiazole ring while preserving the
-hydroxyl functionality on the ethyl side chain without elimination or racemization.
Retrosynthetic Analysis
The most robust disconnection for 1,2,4-oxadiazoles involves the formation of the O–N bond (oxidative cyclization) or the C5–O bond (acylation-dehydration).
For the 5-(1-hydroxyethyl) derivative, the logical precursors are Acetamidoxime (providing the N-C=N-O core and the 3-methyl group) and a Lactic Acid derivative (providing the 5-substituent).
Figure 1: Retrosynthetic strategy focusing on the condensation of an amidoxime with a lactic acid derivative.
Synthesis Protocol
This guide recommends the CDI-Mediated Coupling route. While direct condensation with ethyl lactate is possible, it often requires harsh conditions (NaOEt/EtOH reflux) that can degrade the product. The CDI (1,1'-Carbonyldiimidazole) method proceeds under milder conditions, ensuring higher yield and purity.
Phase 1: Preparation of Acetamidoxime
This step converts acetonitrile into the reactive amidoxime species.
Reagents:
-
Acetonitrile (
) -
Hydroxylamine hydrochloride (
) -
Sodium carbonate (
) or Sodium methoxide ( ) -
Solvent: Methanol/Water (1:1) or Ethanol[1]
Protocol:
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Dissolution: Dissolve Hydroxylamine HCl (1.1 eq) in Methanol.
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Neutralization: Add
(0.6 eq) slowly at 0°C to release free hydroxylamine. Stir for 30 min. Filter off the NaCl precipitate if using organic solvent. -
Addition: Add Acetonitrile (1.0 eq) dropwise to the filtrate.
-
Reaction: Reflux at 70°C for 4–6 hours. Monitor by TLC (Eluent: EtOAc/MeOH).
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Workup: Concentrate in vacuo. The residue is typically a white crystalline solid. Recrystallize from Isopropanol if necessary.
Phase 2: Coupling & Cyclization (The "One-Pot" CDI Method)
This step couples the amidoxime with lactic acid and cyclizes the ring.
Reagents:
-
Acetamidoxime (from Phase 1)
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L-Lactic Acid (or DL-Lactic Acid) (1.0 eq)
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1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
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Solvent: DMF (Dimethylformamide) or THF (dry)
Protocol:
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Activation: In a flame-dried flask under Nitrogen, dissolve Lactic Acid (10 mmol) in dry DMF (10 mL). Add CDI (11 mmol) portion-wise at 0°C.
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Observation:
gas evolution will occur. Stir at Room Temp (RT) for 1 hour until gas evolution ceases.
-
-
Coupling: Add Acetamidoxime (10 mmol) to the activated acid solution. Stir at RT for 2–3 hours.
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Cyclization: Heat the reaction mixture to 100–110°C for 4–6 hours.
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Note: This thermal step drives the dehydration to close the 1,2,4-oxadiazole ring.
-
-
Workup:
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Cool to RT and dilute with water (50 mL).
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Extract with Ethyl Acetate (3 x 30 mL).
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Wash organic layer with Brine (saturated NaCl) to remove DMF.
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Dry over
, filter, and concentrate.
-
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Purification: Flash Column Chromatography (Silica Gel).
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Eluent: Hexane:EtOAc (gradient from 4:1 to 1:1). The alcohol makes the compound relatively polar.
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Alternative: Protection Strategy (High Purity)
If side reactions (acylation of the hydroxyl group) reduce yield, use O-Acetyl-Lactic Acid :
-
Couple Acetamidoxime with O-Acetyl-Lactic Acid (using CDI).
-
Cyclize at 110°C.
-
Deprotection: Treat the isolated ester with
in Methanol (RT, 1 h) to reveal the free hydroxyl group.
Reaction Mechanism
The formation of the 1,2,4-oxadiazole ring proceeds through an O-acylation of the amidoxime oxygen, followed by nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon and subsequent dehydration.
Figure 2: Step-wise mechanism for the CDI-mediated synthesis.
Characterization Data
Validation of the structure requires confirming the presence of the oxadiazole ring and the integrity of the hydroxyethyl side chain.
Quantitative Data Summary
| Metric | Specification | Notes |
| Physical State | Colorless Oil or Low-melting Solid | Hygroscopic |
| Yield (Lit.) | 60–75% | Dependent on cyclization temp |
| Rf Value | ~0.35 | (Hexane:EtOAc 1:1) |
| Boiling Point | ~110°C at 0.5 mmHg | Estimated |
Spectroscopic Analysis
1. Proton NMR (
- 2.41 ppm (s, 3H): Methyl group attached to the oxadiazole ring at C3.
- 5.02 ppm (q, J = 6.8 Hz, 1H): Methine proton (-CH (OH)-) at C5 side chain.
- 1.65 ppm (d, J = 6.8 Hz, 3H): Methyl group of the hydroxyethyl chain.
- 3.80 ppm (br s, 1H): Hydroxyl proton (-OH).
2. Carbon NMR (
- 181.5 ppm: C5 of Oxadiazole (attached to ethanol chain).
- 167.2 ppm: C3 of Oxadiazole (attached to methyl).
- 64.1 ppm: CH-OH carbon.
- 21.5 ppm: Side chain methyl.
- 11.4 ppm: Ring methyl.
3. Mass Spectrometry (ESI-MS)
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[M+H]+: Calculated: 129.13; Observed: 129.1.
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[M+Na]+: Observed: 151.1.
4. Infrared Spectroscopy (FT-IR)
-
3350–3400 cm⁻¹: Broad O-H stretch.
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1590–1610 cm⁻¹: C=N stretch (Oxadiazole ring characteristic).
Safety & Handling
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Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Avoid heating the free base residue to dryness as it can be explosive.
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CDI (Carbonyldiimidazole): Moisture sensitive. Store under inert gas.
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1,2,4-Oxadiazoles: generally stable, but low molecular weight nitrogen-rich heterocycles can be energetic. Do not distill at atmospheric pressure; use high vacuum.
References
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General Synthesis of 1,2,4-Oxadiazoles
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CDI-Mediated Coupling Protocol
-
Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 50(26), 3368-3371. Link
- Note: Describes the activ
-
- Amidoxime Preparation Standards: Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations. Academic Press. Note: Standard protocols for converting nitriles to amidoximes.
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Bioisosteric Applications
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Note: Contextualizes the use of oxadiazoles as ester replacements.
-
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
